11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered interest for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials might include a chlorinated aromatic ketone and methylated phenylhydrazine, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove chlorine or other substituents.
Substitution: Halogen atoms like chlorine can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or arylated indole derivatives .
Scientific Research Applications
11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol involves its interaction with molecular targets such as enzymes or receptors. It may bind to DNA, stabilizing certain structures and inhibiting the replication of cancer cells. The compound’s effects on cellular pathways can lead to apoptosis or cell cycle arrest, contributing to its potential therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-7H-8-Methyl-11-((3’-Amino)propylamino)benzo[e]pyrido[4,3-b]indole: Another indole derivative with similar structural features.
8-Methyl-7H-benzo[e]pyrido[4,3-b]indole: Lacks the chlorine substituent but shares the core structure.
Uniqueness
11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on indole derivatives .
Properties
IUPAC Name |
16-chloro-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c1-8-7-18-16(17)14-13-11-4-3-10(20)6-9(11)2-5-12(13)19-15(8)14/h2-7,19-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZZCINOMPRGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.